molecular formula C11H11N3O2 B1471767 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 1480402-53-6

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1471767
CAS No.: 1480402-53-6
M. Wt: 217.22 g/mol
InChI Key: KJJWLFFTXUSCNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid”, there are related compounds that have been synthesized. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Advantages and Limitations for Lab Experiments

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also stable, and it can be stored for long periods of time without degradation. However, this compound has some limitations for laboratory experiments. It can be toxic to some organisms, and it can be difficult to purify. In addition, it can be difficult to determine the exact concentration of this compound in a solution.

Future Directions

There are a number of potential future directions for 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid research. One potential direction is to further study its mechanism of action, in order to better understand how it affects proteins and enzymes. Another potential direction is to study the effects of this compound on cancer cells, in order to develop new treatments for cancer. In addition, this compound could be used to study the effects of drugs on the immune system, in order to develop new treatments for autoimmune diseases. Finally, this compound could be used to study the effects of drugs on the brain and nervous system, in order to develop new treatments for neurological disorders.

Scientific Research Applications

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research. It has been used to study the structure and function of proteins, as well as to study the mechanisms of drug action. It has also been used to study the effects of drugs on the brain and nervous system, as well as to study the effects of drugs on cancer cells. In addition, this compound has been used to study the effects of drugs on the immune system.

Properties

IUPAC Name

2-ethyl-5-pyridin-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-14-10(11(15)16)7-9(13-14)8-5-3-4-6-12-8/h3-7H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJWLFFTXUSCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.